molecular formula C10H8ClNOS B1420756 (4-(2-Chlorophenyl)thiazol-2-YL)methanol CAS No. 1050507-07-7

(4-(2-Chlorophenyl)thiazol-2-YL)methanol

Cat. No. B1420756
Key on ui cas rn: 1050507-07-7
M. Wt: 225.7 g/mol
InChI Key: DSZUFWOIRRSXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08394841B2

Procedure details

(4-(2-chlorophenyl)thiazol-2-yl)methanol 3 (0.41 g, 1.82 mmol) is dissolved in dichloromethane (25 mL). Triethylamine (0.50 mL, 3.56 mmol) is added and the solution is cooled to 0° C. Methanesulfonyl chloride (0.17 mL, 2.19 mmol) is added dropwise to the cooled solution, with stirring. The bath is removed and the mixture is stirred at room temperature for 3 h. Addition of water, extraction with DCM, drying over MgSO4 and concentration yielded (4-(2-chlorophenyl)thiazol-2-yl)methyl methanesulfonate 4 as an oil: 1H-NMR (400 MHz, CDCl3) δ=7.93 (s, 1H) 7.90 (dd, J=1.9, 7.7 Hz, 1H), 7.48 (dd, J=1.4, 7.7 Hz, 1H), 7.36 (ddd, J=1.4, 7.4, 7.6 Hz, 1H), 7.30 (ddd, J=1.9, 7.7, 7.5 Hz, 1H), 5.56 (s, 2H), 3.13 (s, 3H). MS calcd. for C11H11ClNO3S2 (M+H+) 304.0. found 303.9.
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.17 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:9]=[C:10]([CH2:13][OH:14])[S:11][CH:12]=1.C(N(CC)CC)C.[CH3:22][S:23](Cl)(=[O:25])=[O:24]>ClCCl>[CH3:22][S:23]([O:14][CH2:13][C:10]1[S:11][CH:12]=[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])[N:9]=1)(=[O:25])=[O:24]

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1N=C(SC1)CO
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.17 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath is removed
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
Addition of water, extraction with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4 and concentration

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCC=1SC=C(N1)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.